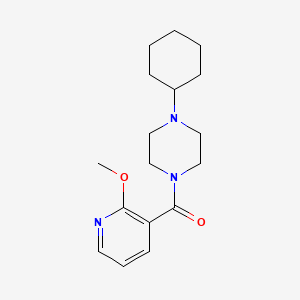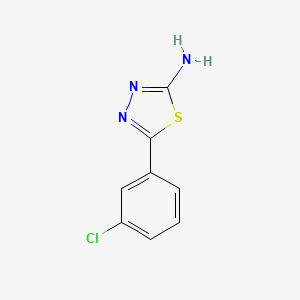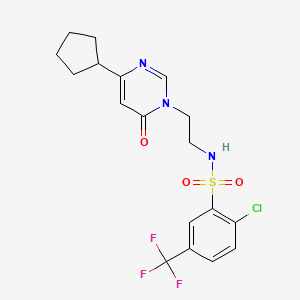
2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its multifaceted applications in scientific research. Its structure comprises a pyrimidine moiety linked to a benzene ring substituted with various functional groups, giving it unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the pyrimidine core: : Starting from a suitable precursor such as uracil, cyclopentyl derivatives are introduced through alkylation reactions.
Sulfone introduction: : The benzenesulfonamide moiety is incorporated using sulfonylation reactions with appropriate sulfonyl chlorides.
Chlorination: : The chlorine atom is introduced via electrophilic aromatic substitution.
Linkage formation: : The ethyl bridge connecting the pyrimidine and benzene rings is formed through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
In an industrial setting, the preparation of this compound would likely involve optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow synthesis, automation, and real-time monitoring of reaction parameters could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, which may alter the electronic properties of the molecule.
Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially modifying the biological activity.
Substitution: : Replacement of one functional group with another, impacting the compound's reactivity and solubility.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl halides. Reaction conditions vary, but they often require controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations.
Major Products Formed
The major products of these reactions depend on the specific pathways and reagents used. Oxidation may yield hydroxylated derivatives, reduction could produce dechlorinated or desulfonylated products, and substitution might lead to compounds with modified functional groups, altering their biological or chemical properties.
Applications De Recherche Scientifique
2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, investigating reaction mechanisms, or developing novel materials.
Biology: : Studied for its potential as an inhibitor of specific enzymes, receptors, or signaling pathways, aiding in the understanding of cellular processes.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer, inflammatory disorders, and infectious diseases.
Industry: : Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals, demonstrating its versatility and economic importance.
Mécanisme D'action
The mechanism by which 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, either inhibiting or activating signaling pathways that regulate various biological functions. The exact pathways and targets depend on the context of its use, whether in a research or therapeutic setting.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide stands out for its unique combination of functional groups, which impart distinctive chemical and biological properties. Similar compounds may include:
N-alkylpyrimidinyl benzenesulfonamides: : Varying in alkyl chain length or substituents on the benzene ring.
Trifluoromethyl-substituted benzenesulfonamides: : Differing in the nature of substituents on the aromatic ring or the sulfonamide moiety.
Each of these compounds can exhibit different reactivity and biological activity profiles, influencing their suitability for various applications.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClF3N3O3S/c19-14-6-5-13(18(20,21)22)9-16(14)29(27,28)24-7-8-25-11-23-15(10-17(25)26)12-3-1-2-4-12/h5-6,9-12,24H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGALYBOOAQQBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)
![ethyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B2504633.png)
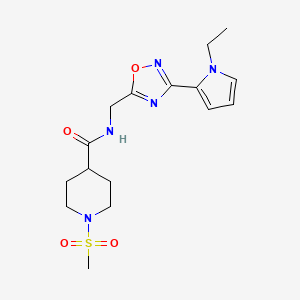
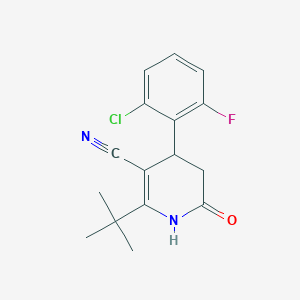
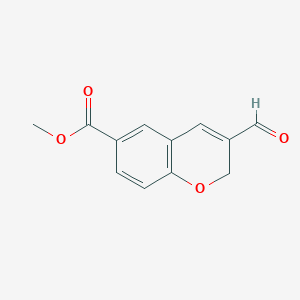
![7-hydroxy-3-(3-methoxyphenoxy)-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one](/img/structure/B2504639.png)
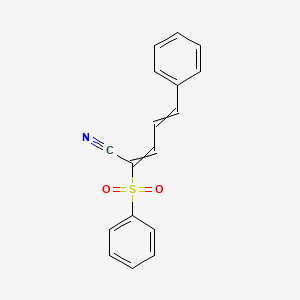
![1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2504643.png)
